molecular formula C15H12N2OS B377100 12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one CAS No. 117481-12-6

12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one

Cat. No.: B377100
CAS No.: 117481-12-6
M. Wt: 268.3g/mol
InChI Key: LJMSKGBTIJHIKD-UHFFFAOYSA-N
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Description

2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thieno[2,3-d]pyrimidine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the available technology.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a more oxidized derivative of the compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

2,3-Dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and as a probe for understanding biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2,3-dimethylthieno[2’,3’:4,5]pyrimido[2,1-a]isoindol-4(6H)-one apart is its unique ring structure, which imparts specific chemical and biological properties

Properties

CAS No.

117481-12-6

Molecular Formula

C15H12N2OS

Molecular Weight

268.3g/mol

IUPAC Name

12,13-dimethyl-14-thia-9,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,11(15),12-hexaen-10-one

InChI

InChI=1S/C15H12N2OS/c1-8-9(2)19-14-12(8)15(18)17-7-10-5-3-4-6-11(10)13(17)16-14/h3-6H,7H2,1-2H3

InChI Key

LJMSKGBTIJHIKD-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CC4=CC=CC=C4C3=N2)C

Origin of Product

United States

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